molecular formula C11H10N2O2 B13116470 8-Methoxyquinoline-2-carboxamide

8-Methoxyquinoline-2-carboxamide

Cat. No.: B13116470
M. Wt: 202.21 g/mol
InChI Key: CGVVOUIHWARKNG-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carboxamide is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxamide moiety at the 2-position of the quinoline scaffold. This compound has garnered attention in medicinal chemistry due to its structural versatility and biological activity. Synthetic routes often involve coupling 8-methoxyquinoline-2-carboxylic acid with amines or incorporating heterocyclic moieties like 1,3,4-thiadiazole to enhance pharmacological properties .

Primary research highlights its antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with efficacy comparable to Chloromycin in vitro . The 1,3,4-thiadiazole-modified derivatives exhibit improved potency, attributed to enhanced electron-withdrawing effects and membrane permeability . Additionally, the compound’s planar quinoline core allows for metal chelation, a property explored in antimicrobial and anticancer contexts .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-methoxyquinoline-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14)

InChI Key

CGVVOUIHWARKNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-2-carboxamide typically involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-methoxyquinoline with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with metal-dependent enzymes, inhibiting their growth and proliferation. The molecular targets include metal ions such as copper and iron, and the pathways involved are those related to metal homeostasis and oxidative stress .

Comparison with Similar Compounds

Table 1: Key Quinoline Derivatives and Their Properties

Compound Substituents Biological Activity Potency/IC₅₀ Reference
8-Methoxyquinoline-2-carboxamide 8-OCH₃, 2-CONHR (R = 1,3,4-thiadiazole) Antibacterial (Gram+/Gram-) MIC: 2–16 µg/mL
8-Hydroxyquinoline-2-carboxylic acid 8-OH, 2-COOH Metal chelation (Fe³⁺, Cu²⁺) Log K (Fe³⁺): 14.2
8-Substituted Quinoline-2-carboxamides 8-X (X = Cl, Br, NO₂), 2-CONHR Carbonic anhydrase inhibition IC₅₀: 10–50 nM
6-Methoxyquinoline-4-carboxamide 6-OCH₃, 4-CONHR Antimalarial IC₅₀: 0.8 µM
2-Chloro-8-methoxyquinoline 8-OCH₃, 2-Cl Intermediate for antifungal agents N/A

Key Findings and Structure-Activity Relationships (SAR)

Antibacterial Activity: The 1,3,4-thiadiazole moiety in this compound derivatives enhances antibacterial activity by increasing lipophilicity and disrupting bacterial membrane integrity . Comparatively, 8-hydroxyquinoline-2-carboxylic acid lacks significant antibacterial effects but excels in metal chelation, useful in treating iron-overload disorders .

Enzyme Inhibition: 8-Substituted quinoline-2-carboxamides with electron-withdrawing groups (e.g., NO₂, Cl) show potent carbonic anhydrase inhibition (IC₅₀: 10–50 nM), critical for anticancer and antiglaucoma applications . In contrast, 8-methoxy derivatives prioritize antibacterial over enzyme inhibitory activity due to steric hindrance from the methoxy group .

Metal Chelation: 8-Hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, a property absent in methoxy-substituted analogs.

Limitations and Opportunities

  • This compound derivatives face challenges in solubility, necessitating formulation optimization for in vivo efficacy .
  • Hybridization with fluorophores or nanoparticles could enhance targeting and reduce off-effects, as seen in modified fluoroquinolones .

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